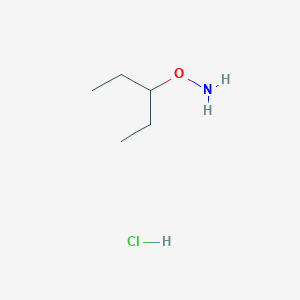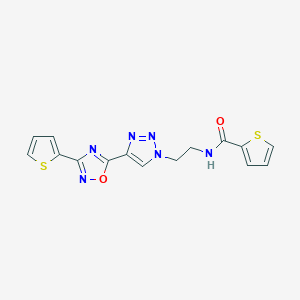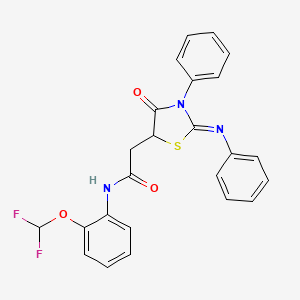
1-Diethylphosphoryl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Diethylphosphoryl-4-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 2375270-40-7 . It has a molecular weight of 250.2 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI Code for “1-Diethylphosphoryl-4-(trifluoromethyl)benzene” is 1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-Diethylphosphoryl-4-(trifluoromethyl)benzene” is a powder that is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Covalent Organic Frameworks
The synthesis of covalent organic frameworks (COFs) utilizing building units linked through hydrazone bonds demonstrates the potential application of derivatives similar to 1-Diethylphosphoryl-4-(trifluoromethyl)benzene in constructing highly crystalline, chemically and thermally stable porous materials. These COFs expand the possibilities for storage, filtration, and catalysis applications (Uribe-Romo et al., 2011).
Electrospectrochemistry of π-Conjugated Systems
Research into π-conjugated redox systems with specific end groups, such as borane/borataalkene, which can be related to the structural motifs in 1-Diethylphosphoryl-4-(trifluoromethyl)benzene, indicates the potential for creating materials with unique electronic and optical properties. This could be valuable in the development of new electronic devices or sensors (Fiedler et al., 1996).
Photolysis in Photoaffinity Probes
The study of the photolysis of diazirines, compounds related to 1-Diethylphosphoryl-4-(trifluoromethyl)benzene, highlights the complexity of using such structures in biological systems for obtaining primary sequence data. This research underscores the importance of understanding the chemical behavior of similar compounds when designing photoaffinity probes for biological research (Platz et al., 1991).
Synthesis of Esters via Quaternary Phosphonium Salts
A method involving the treatment of carboxylic acids with compounds like diethyl phosphite, akin to the functional groups in 1-Diethylphosphoryl-4-(trifluoromethyl)benzene, leads to the formation of esters. This highlights a route for synthesizing a variety of ester compounds, potentially useful in pharmaceuticals, agrochemicals, and materials science (Mitsunobu & Yamada, 1967).
Variable Porosity and Chemical Functionality in Porous Materials
Research into the modification of porous phenylacetylene structures by attaching various functional groups suggests applications for 1-Diethylphosphoryl-4-(trifluoromethyl)benzene derivatives in creating materials with adjustable pore sizes and functionalities. These materials could find applications in catalysis, separation technologies, and sensor design (Kiang et al., 1999).
Safety And Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for “1-Diethylphosphoryl-4-(trifluoromethyl)benzene” are not available, related compounds have been studied for their potential in creating efficient thermally activated delayed fluorescence emitters . This suggests that similar compounds could have applications in the field of materials chemistry .
Eigenschaften
IUPAC Name |
1-diethylphosphoryl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEUQIAXJUKTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diethylphosphoryl-4-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2607830.png)
![N-(4-chlorophenethyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2607831.png)
![3-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2607834.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2607837.png)
![Ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2607839.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607843.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2607846.png)


![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607850.png)

